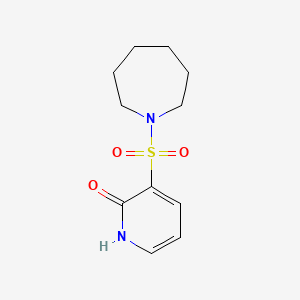
3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a phenylsulfonyl piperazine and a pyrazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridazine core: Starting with a suitable pyridazine precursor, such as 3,6-dichloropyridazine, which undergoes nucleophilic substitution reactions.
Introduction of the pyrazolyl group: This can be achieved through a coupling reaction with a pyrazole derivative under basic conditions.
Attachment of the phenylsulfonyl piperazine: This step involves the reaction of the intermediate with phenylsulfonyl chloride and piperazine in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized further under strong oxidative conditions.
Reduction: The nitrogens in the piperazine and pyrazole rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity through hydrophobic interactions, while the piperazine and pyrazole rings can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine: Lacks the pyrazolyl group, which may affect its binding properties and biological activity.
6-(1H-pyrazol-1-yl)pyridazine: Lacks the phenylsulfonyl piperazine moiety, which may reduce its hydrophobic interactions and overall potency.
Uniqueness
3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is unique due to the combination of its structural features, which confer specific binding properties and biological activities. The presence of both the phenylsulfonyl piperazine and pyrazolyl groups allows for a diverse range of interactions with molecular targets, making it a versatile compound in research and potential therapeutic applications.
Propiedades
IUPAC Name |
3-[4-(benzenesulfonyl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-26(25,15-5-2-1-3-6-15)22-13-11-21(12-14-22)16-7-8-17(20-19-16)23-10-4-9-18-23/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVKXEKJXHACPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2708561.png)



![1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2708567.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2708569.png)

![3,3-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide](/img/structure/B2708574.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2708576.png)

![4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2708578.png)
![N-[(2-Piperidin-1-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2708579.png)
![N-[(oxolan-2-yl)methyl]-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2708583.png)

